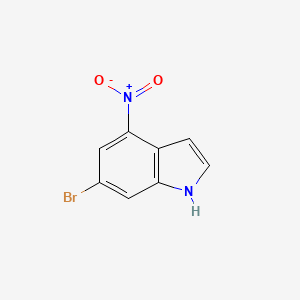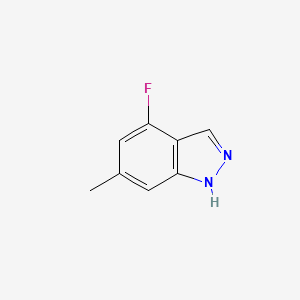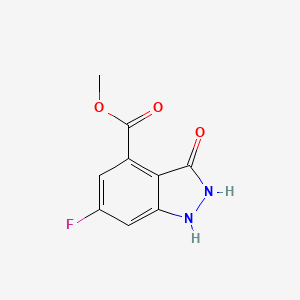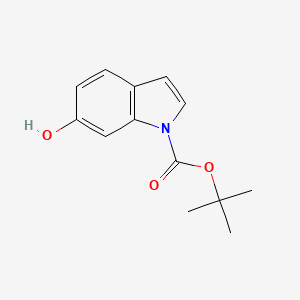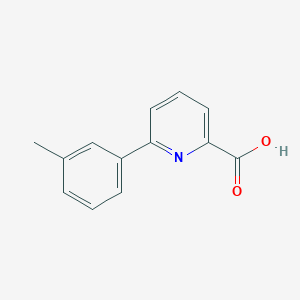
6-(3-Methylphenyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 6-(3-Methylphenyl)pyridine-2-carboxylic acid, is not directly studied in the provided papers. However, the papers do discuss various pyridine carboxylic acid derivatives and their complexes, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Pyridine carboxylic acids are known for their coordination properties and ability to form stable metal complexes, which are often studied for their potential applications in various fields, including catalysis, material science, and medicine .
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives often involves reactions with different reagents under various conditions. For instance, the synthesis of N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide was achieved by reacting 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride . Similarly, the preparation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids involved the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid . These methods highlight the versatility of pyridine carboxylic acids in forming diverse structures through synthetic organic chemistry.
Molecular Structure Analysis
The molecular structures of pyridine carboxylic acid derivatives are often characterized using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography. For example, the structure of pyridine-2,6-dicarboxylic acid was determined at high resolution, revealing a one-dimensional supramolecular structure stabilized by hydrogen bonding . The crystal structures of various metal-organic frameworks (MOFs) and coordination polymers based on pyridine carboxylic acids have also been elucidated, showing diverse geometries and bonding modes .
Chemical Reactions Analysis
Pyridine carboxylic acids can participate in a range of chemical reactions, often acting as ligands to form complexes with metal ions. The reactivity of these compounds can be influenced by factors such as the presence of additional ligands, the nature of the metal ion, and the reaction conditions. For instance, pyridine-2,4,6-tricarboxylic acid forms different products with Zn(II) salts depending on the presence of pyridine in the reaction mixture . The ligand can either remain intact or break to form coordination polymers or discrete carboxylate-bridged metallomacrocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxylic acid derivatives are closely related to their molecular structures. These compounds often exhibit interesting luminescent properties, as seen in MOFs synthesized from pyridine-2,6-dicarboxylic acid and lanthanide ions . Thermal analyses, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTG), are used to predict the thermal stability and decomposition patterns of these compounds . The supramolecular aggregation of polysubstituted pyridines through hydrogen bonding and other non-covalent interactions, such as C-H...O, C-H...F, and C-H...π interactions, also plays a significant role in determining their solid-state properties .
Applications De Recherche Scientifique
Extraction and Separation Processes
Studies on pyridine carboxylic acids, like pyridine-3-carboxylic acid, have shown their significance in food, pharmaceutical, and biochemical industries. The extraction of these acids using various techniques, including enzymatic conversion and reactive extraction, suggests potential for 6-(3-Methylphenyl)pyridine-2-carboxylic acid in enhancing production efficiencies in these sectors. For instance, the extraction of pyridine-3-carboxylic acid by 1-dioctylphosphoryloctane with different diluents highlights the role of these compounds in refining separation processes (Kumar & Babu, 2009).
Molecular Structure and Spectroscopy
Research involving derivatives of pyridine carboxylic acids, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, has contributed to understanding their molecular structure and vibrational spectra. These investigations provide insights into the chemistry of pyridine carboxylic acids, indicating potential applications in developing new materials or compounds with specific spectral properties (Bahgat, Jasem, & El‐Emary, 2009).
Supramolecular Chemistry
The recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of related acids highlights the relevance of these compounds in crystal engineering and the design of materials with desired properties. This area of research indicates the potential use of 6-(3-Methylphenyl)pyridine-2-carboxylic acid in developing new crystalline materials for various technological applications (Vishweshwar, Nangia, & Lynch, 2002).
Antimicrobial Applications
The synthesis and screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids for their antibacterial activities underscore the potential of pyridine carboxylic acid derivatives as antimicrobial agents. This suggests a research avenue for 6-(3-Methylphenyl)pyridine-2-carboxylic acid in the development of new antibacterial compounds (Maqbool et al., 2014).
Ligand Chemistry and Coordination Polymers
Research on pyridine-2,4,6-tricarboxylic acid and its reactivity with Zn(II) salts in the presence of pyridine shows the compound's role in forming coordination polymers. This provides a foundation for exploring 6-(3-Methylphenyl)pyridine-2-carboxylic acid in the synthesis of new coordination compounds with potential applications in catalysis, material science, and molecular recognition (Ghosh, Savitha, & Bharadwaj, 2004).
Propriétés
IUPAC Name |
6-(3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBYJRFXDQSGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647063 |
Source


|
| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methylphenyl)pyridine-2-carboxylic acid | |
CAS RN |
887982-30-1 |
Source


|
| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

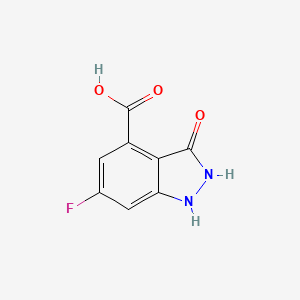



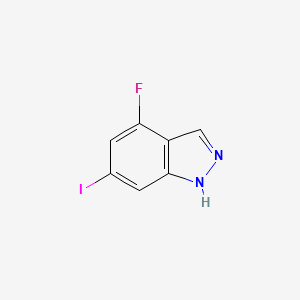


![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)
